

Application Notes and Protocols for Rf470DL in Super-Resolution Microscopy of Bacteria

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Compound of Interest

Compound Name: Rf470DL
Cat. No.: B12410493

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Introduction

Rf470DL is a novel rotor-fluorogenic D-amino acid designed for the specific labeling of peptidoglycans (PG) in the cell walls of live bacteria.^{[1][2][3]} Its unique fluorogenic property, where fluorescence is induced upon incorporation into the peptidoglycan matrix, allows for real-time, no-wash imaging of bacterial cell wall synthesis and remodeling.^{[1][4][5]} These characteristics make **Rf470DL** a powerful tool for advanced imaging techniques, including super-resolution microscopy, providing unprecedented insights into bacterial physiology, cell division, and the mechanisms of antibiotic action. This document provides detailed application notes and protocols for the use of **Rf470DL** in super-resolution microscopy of bacteria and its application in drug discovery.

Data Presentation

Table 1: Photophysical and Chemical Properties of **Rf470DL**

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~470 nm	[1][2][3]
Emission Wavelength (λ_{em})	~620-640 nm	[1][2][3]
Quantum Yield (Φ)	0.042 (in PBS with 50% glycerol)	[1][2][3]
Extinction Coefficient (ϵ)	33,106 M ⁻¹ cm ⁻¹ (in PBS with 50% glycerol)	[1][2][3]
Molecular Weight	547.07 g/mol	[2][3]
Solubility	Soluble to 100 mM in DMSO	[2][3]
Storage	Store at -20°C, protect from light	[6]

Experimental Protocols

Protocol 1: Live-Cell Labeling of Bacterial Peptidoglycan with Rf470DL for Super-Resolution Microscopy (Adapted PALM/STORM Protocol)

This protocol is an adapted procedure for Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) and may require optimization based on the specific bacterial species and microscope setup.

Materials:

- **Rf470DL**
- Dimethylsulfoxide (DMSO)
- Bacterial culture in logarithmic growth phase
- Appropriate growth medium (e.g., LB, TSB)
- Phosphate-buffered saline (PBS)

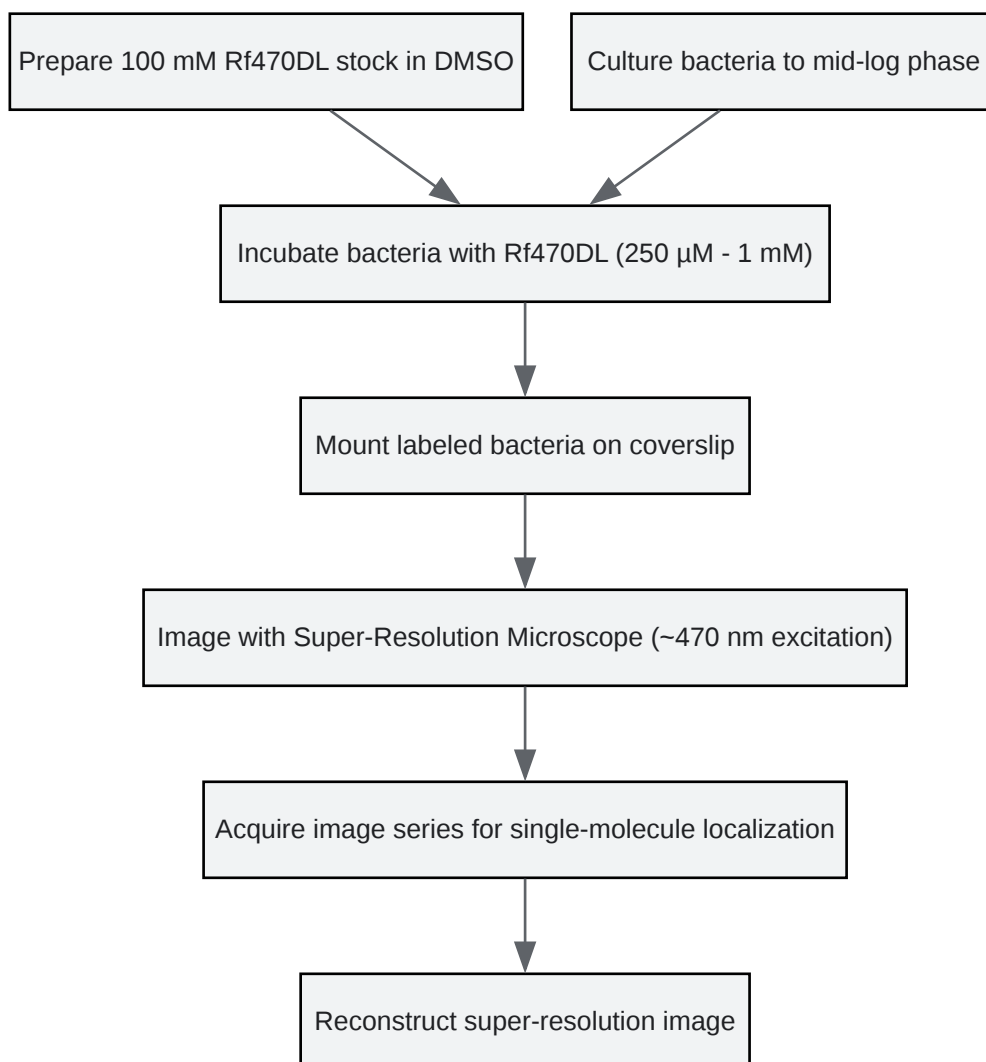
- High-quality coverslips (No. 1.5)
- Poly-L-lysine solution (optional, for cell adhesion)
- Imaging buffer (e.g., GLOX buffer for STORM)
- Super-resolution microscope with appropriate laser lines (e.g., ~470 nm for excitation and a second laser for photo-switching/activation if required for the specific SMLM technique)

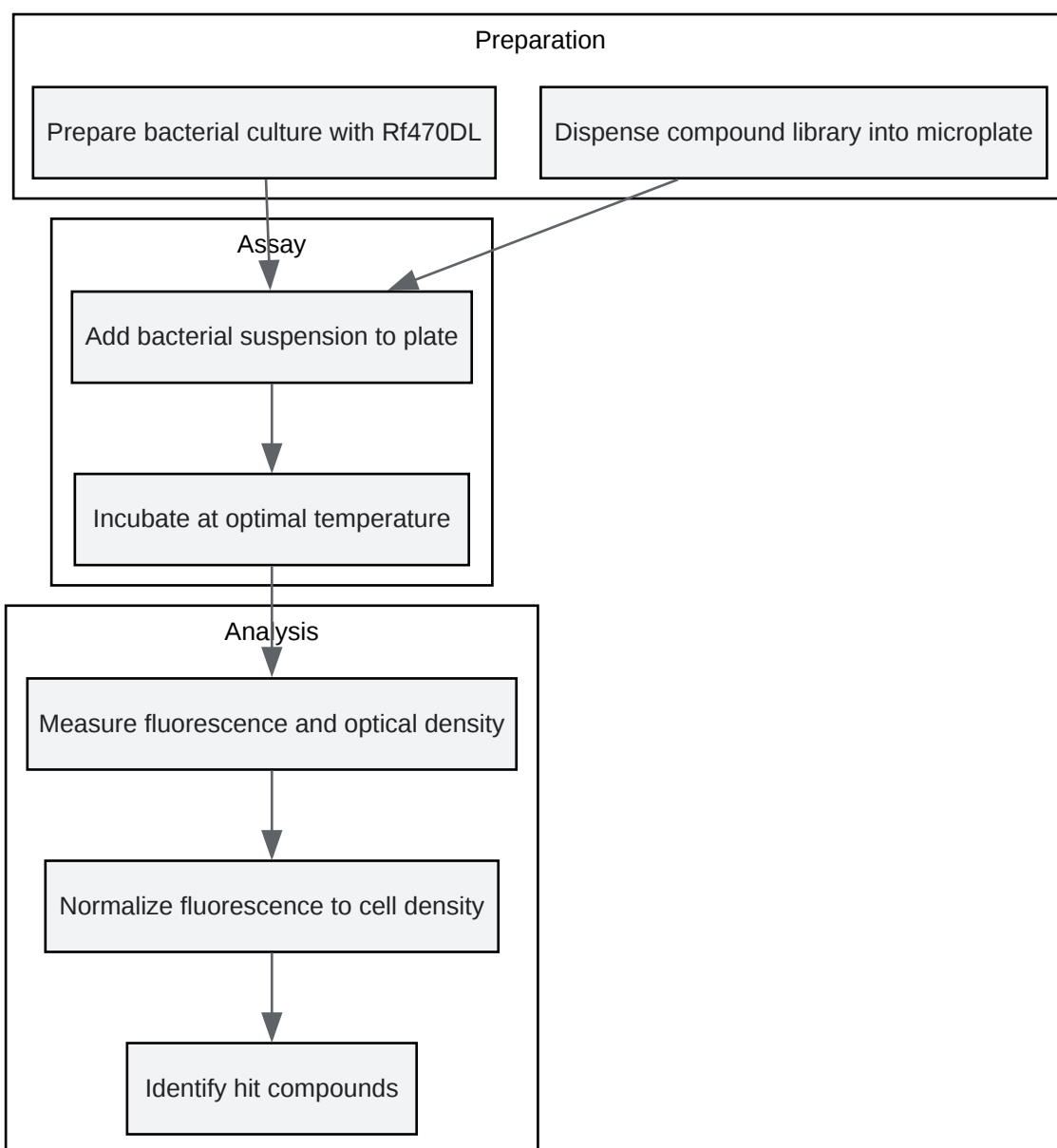
Procedure:

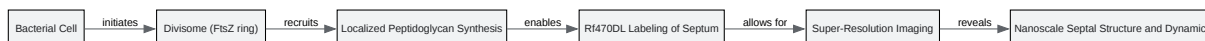
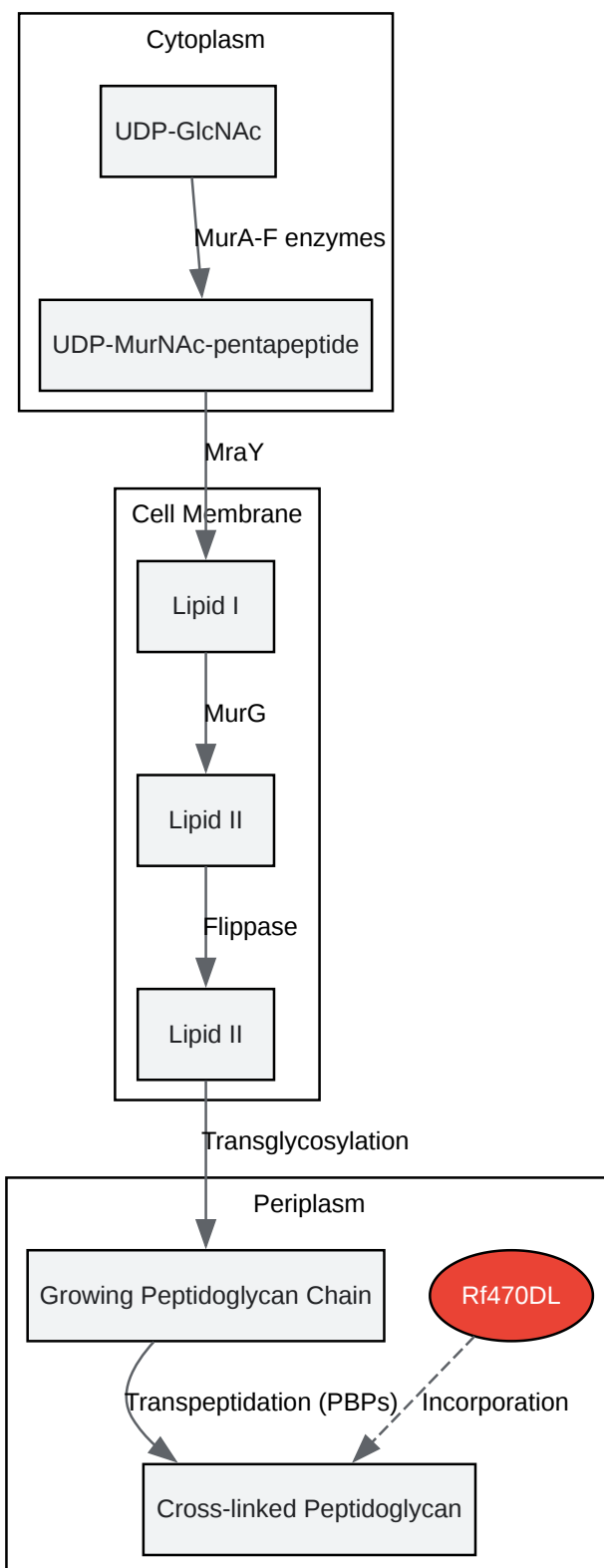
- Preparation of **Rf470DL** Stock Solution:
 - Dissolve **Rf470DL** in DMSO to a stock concentration of 100 mM.^{[2][3]}
 - Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
- Bacterial Cell Culture and Labeling:
 - Grow bacteria to the mid-logarithmic phase in their appropriate growth medium.
 - Dilute the bacterial culture to an appropriate density for microscopy.
 - Add **Rf470DL** to the bacterial culture to a final concentration of 250 μM to 1 mM. The optimal concentration may vary depending on the bacterial species and should be determined empirically.
 - Incubate the bacteria with **Rf470DL** for a period ranging from a few minutes to several cell cycles, depending on the desired labeling pattern (e.g., labeling of active growth zones versus the entire cell wall).
- Sample Preparation for Microscopy:
 - Clean coverslips thoroughly. For enhanced cell adhesion, treat coverslips with poly-L-lysine.

- Apply a small volume of the labeled bacterial culture onto the coverslip and allow the cells to adhere.
- Gently wash the coverslip with PBS or growth medium to remove non-adherent cells.
Note: Due to the fluorogenic nature of **Rf470DL**, extensive washing to remove background fluorescence is not typically required.[1][4]
- Mount the coverslip on a microscope slide with a small volume of imaging buffer. For live-cell imaging, an agarose pad made with growth medium can be used.[4]
- Super-Resolution Imaging (PALM/STORM):
 - Place the sample on the super-resolution microscope.
 - Use a ~470 nm laser for excitation of **Rf470DL**.
 - The imaging parameters for single-molecule localization microscopy (SMLM) such as PALM or STORM need to be optimized. This includes adjusting laser power to achieve stochastic blinking or photo-switching of individual **Rf470DL** molecules.
 - Acquire a series of images (typically thousands of frames) to capture the stochastic fluorescence events.
 - The localization of single molecules is determined by fitting their point spread function to a 2D Gaussian function.[7]
 - Reconstruct the final super-resolution image from the localized positions of all detected molecules.

Experimental Workflow for Super-Resolution Microscopy of Bacteria with **Rf470DL**







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